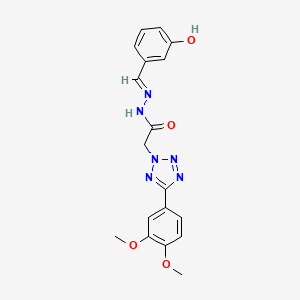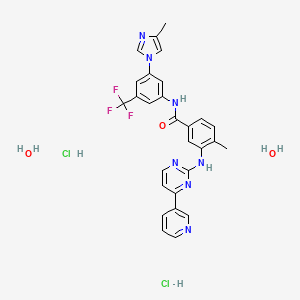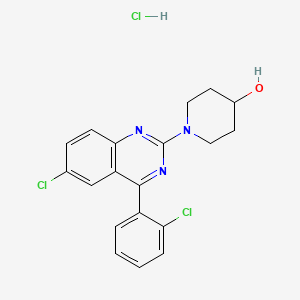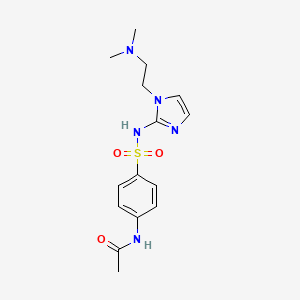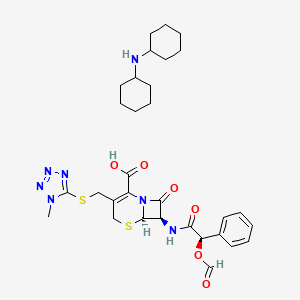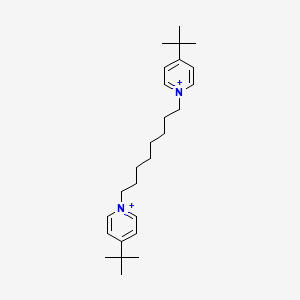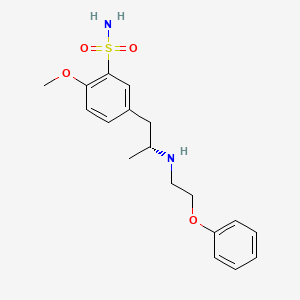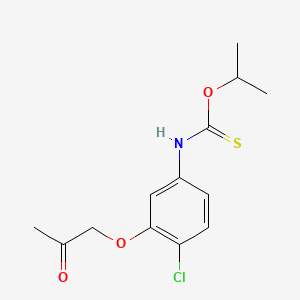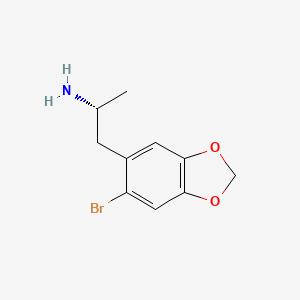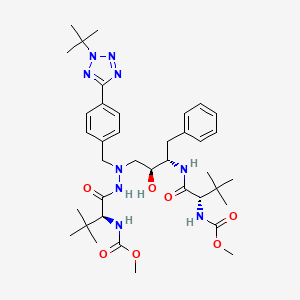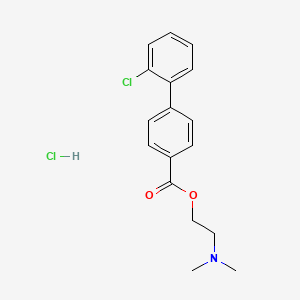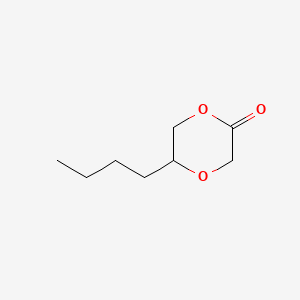
Pirbuterol, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pirbuterol, ®-, also known as ®-6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol, is a short-acting β2 adrenergic receptor agonist. It is primarily used as a bronchodilator in the treatment of asthma and other respiratory conditions. Pirbuterol is available as pirbuterol acetate in a breath-activated metered-dose inhaler .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pirbuterol, ®-, involves several steps, starting from pyridine derivatives. One common method includes the reaction of 3-hydroxypyridine with formaldehyde and a secondary amine, followed by reduction and subsequent reactions to introduce the tert-butylamino group .
Industrial Production Methods
Industrial production of Pirbuterol, ®-, typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
化学反応の分析
Types of Reactions
Pirbuterol, ®-, undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or sulfonates are used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Pirbuterol, ®-, can yield ketones or aldehydes, while reduction can regenerate the original alcohol .
科学的研究の応用
Pirbuterol, ®-, has several scientific research applications:
Chemistry: Used as a model compound to study β2 adrenergic receptor agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Extensively studied for its therapeutic effects in asthma and other respiratory conditions.
Industry: Used in the development of inhalation devices and formulations for respiratory therapies
作用機序
Pirbuterol, ®-, exerts its effects by stimulating β2 adrenergic receptors, leading to the activation of intracellular adenyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP). Increased cAMP levels result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells .
類似化合物との比較
Similar Compounds
Salbutamol: Another short-acting β2 adrenergic receptor agonist used as a bronchodilator.
Terbutaline: Similar in action to Pirbuterol, ®-, but with different pharmacokinetic properties.
Isoproterenol: A non-selective β adrenergic agonist with both β1 and β2 activity
Uniqueness
Pirbuterol, ®-, is unique due to its specific β2 adrenergic receptor selectivity and its availability as a breath-activated metered-dose inhaler. This formulation provides ease of use and effective delivery of the medication to the lungs .
特性
CAS番号 |
912804-60-5 |
|---|---|
分子式 |
C12H20N2O3 |
分子量 |
240.30 g/mol |
IUPAC名 |
6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3/t11-/m1/s1 |
InChIキー |
VQDBNKDJNJQRDG-LLVKDONJSA-N |
異性体SMILES |
CC(C)(C)NC[C@H](C1=NC(=C(C=C1)O)CO)O |
正規SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


